molecular formula C12H24N2O3 B6161271 tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate CAS No. 1784351-50-3

tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

Cat. No.: B6161271
CAS No.: 1784351-50-3
M. Wt: 244.3
InChI Key:
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Description

It is mainly used to treat toenail fungal infections caused by the fungus Trichophyton rubrum and Trichophyton mentagrophytes. The compound has gained attention due to its diverse applications across various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate can be achieved through various methods. One common method involves the reaction of 4-aminomethyltetrahydrofuran-3-one with di-tert-butyl dicarbonate, followed by the coupling of the resulting this compound with 2-fluoro-3-hydroxybenzoic acid. The compound can then be purified by column chromatography, crystallization, and recrystallization.

Chemical Reactions Analysis

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological properties and interactions with biological systems.

    Medicine: It is primarily used as an antifungal agent to treat toenail fungal infections.

    Industry: The compound is used in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of essential components in fungal cells, leading to the disruption of fungal growth and reproduction. The molecular targets and pathways involved in this process include enzymes and proteins essential for fungal cell wall synthesis and maintenance .

Comparison with Similar Compounds

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate can be compared with other similar compounds, such as:

    Tert-butyl (4-methylpiperidin-4-yl)carbamate: This compound has similar structural features but different functional groups.

    Tert-butyl (6-aminohexyl)carbamate: Another similar compound with different chain lengths and functional groups.

    Tert-butyl N-{[4-(aminomethyl)phenyl]carbamate}: This compound has a phenyl group instead of an oxan group.

The uniqueness of this compound lies in its specific structure and functional groups, which confer unique physicochemical properties and biological activities.

Properties

CAS No.

1784351-50-3

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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